The Role of the HIV-1 gp120 C2 Domain (254-274) in Viral Entry: A Technical Guide
The Role of the HIV-1 gp120 C2 Domain (254-274) in Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The gp120 subunit is responsible for binding to the primary receptor, CD4, on the surface of target cells, and subsequently to a coreceptor, typically CCR5 or CXCR4. These binding events trigger a series of conformational changes in gp120 and gp41, ultimately leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.
Within the intricate structure of gp120, the second conserved region (C2), specifically the amino acid sequence 254-274, plays a critical, albeit complex, role in the post-attachment phases of viral entry. Initially considered "immunosilent" due to its relative inaccessibility on the native viral spike, this region becomes exposed upon CD4 binding and is crucial for subsequent interactions and conformational rearrangements. This technical guide provides an in-depth analysis of the function of the gp120 (254-274) region, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.
The C2 Domain (254-274): A Key Player in Post-Binding Events
The gp120 (254-274) region is a highly conserved segment within the C2 domain of the HIV-1 envelope glycoprotein.[1] While not directly involved in the initial high-affinity binding to the CD4 receptor, it is fundamentally important for the subsequent steps of viral entry.[2]
Prior to CD4 engagement, the 254-274 region is thought to be structurally buried within the gp120 monomer, rendering it largely inaccessible to antibodies.[1] The binding of gp120 to CD4 initiates a cascade of conformational changes throughout the Env complex.[3][4] This rearrangement exposes previously cryptic epitopes, including the 254-274 region, which are essential for coreceptor binding and the activation of the gp41 fusion machinery.
Antibodies targeting the gp120 (254-274) region have been shown to neutralize HIV-1 infectivity. Notably, these antibodies often do not block the initial attachment of the virus to CD4-positive cells but rather interfere with a post-binding event, highlighting the importance of this region in the later stages of viral entry.
Quantitative Data Summary
While specific binding affinities for the isolated gp120 (254-274) peptide are not extensively documented in publicly available literature, data from studies on the broader gp120 protein and antibodies targeting regions that become exposed after CD4 binding provide valuable context.
| Interacting Molecules | Method | Parameter | Value | Reference |
| Full-length gp120 and soluble CD4 (sCD4) | Surface Plasmon Resonance (SPR) | KD | 4 nM | |
| Core gp120 and soluble CD4 (sCD4) | Surface Plasmon Resonance (SPR) | KD | 23 nM | |
| VRC01 (anti-CD4bs bNAb) and various gp120s | TZM-bl Neutralization Assay | IC50 | ~0.3 µg/ml (average) | |
| N49P7 (anti-CD4bs bNAb) and various pseudoviruses | TZM-bl Neutralization Assay | Median IC50 | 0.10 µg/ml | |
| N6 (anti-CD4bs bNAb) and various pseudoviruses | TZM-bl Neutralization Assay | Median IC50 | 0.09 µg/ml |
Note: The IC50 values for broadly neutralizing antibodies (bNAbs) targeting the CD4 binding site (CD4bs) are included to provide a benchmark for potent neutralization. The neutralization capacity of antibodies specifically targeting the 254-274 epitope is an area of ongoing research.
Key Experimental Protocols
Peptide Synthesis and Immunogen Preparation
Objective: To generate a synthetic peptide corresponding to the gp120 (254-274) region and conjugate it to a carrier protein to enhance its immunogenicity for antibody production.
Methodology:
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Peptide Synthesis: The 21-amino acid peptide corresponding to residues 254-274 of a reference HIV-1 strain (e.g., HXB2) is synthesized using solid-phase peptide synthesis (SPPS).
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Carrier Protein Conjugation: To elicit a robust immune response, the synthetic peptide is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). A common method involves using a cross-linking agent like glutaraldehyde.
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Dissolve KLH and the synthetic peptide in a suitable buffer (e.g., borate buffer, pH 10).
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Slowly add a solution of glutaraldehyde while stirring.
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Allow the reaction to proceed for a specified time at room temperature.
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Stop the reaction by adding a quenching agent (e.g., sodium borohydride).
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Dialyze the conjugate extensively against phosphate-buffered saline (PBS) to remove unreacted reagents.
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Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a size shift in the KLH, and by amino acid analysis.
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
Objective: To determine the concentration at which an antibody (e.g., raised against the gp120 254-274 peptide) can inhibit HIV-1 entry by 50% (IC50).
Methodology:
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Cell Seeding: Seed TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain Tat-inducible luciferase and β-galactosidase reporter genes, into 96-well plates and incubate overnight.
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Antibody Dilution: Prepare serial dilutions of the antibody to be tested in a separate 96-well plate. Include a positive control (a known neutralizing antibody) and a negative control (e.g., non-specific IgG).
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Virus-Antibody Incubation: Add a standardized amount of HIV-1 pseudovirus to each well containing the antibody dilutions. Incubate for a defined period (e.g., 1 hour) at 37°C to allow the antibody to bind to the virus.
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Infection: Transfer the virus-antibody mixtures to the plate containing the TZM-bl cells.
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Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.
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Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
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Data Analysis: Calculate the percentage of neutralization for each antibody dilution relative to the virus control (wells with virus but no antibody). The IC50 value is determined by plotting the percent neutralization against the antibody concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantitatively measure the binding affinity and kinetics (kon, koff) of an interaction, for instance, between an antibody and the gp120 (254-274) peptide.
Methodology:
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Chip Preparation and Ligand Immobilization:
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Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Inject the ligand (e.g., the gp120 254-274 peptide or an antibody against it) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.
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Deactivate any remaining active esters with an injection of ethanolamine.
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Analyte Injection:
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Prepare a series of dilutions of the analyte (the binding partner of the immobilized ligand) in running buffer (e.g., HBS-EP+).
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Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association phase.
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Flow running buffer over the surface for a defined dissociation phase.
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Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the ligand, preparing the surface for the next injection.
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Data Analysis:
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The binding events are monitored in real-time as a change in resonance units (RU).
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The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
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Signaling Pathways and Logical Relationships
The binding of gp120 to its receptors does not only facilitate viral entry but can also trigger intracellular signaling cascades. The following diagrams illustrate the overall HIV entry process and a potential signaling pathway initiated by gp120 engagement.
References
- 1. preprints.org [preprints.org]
- 2. Frontiers | Design of human immunodeficiency virus-1 neutralizing peptides targeting CD4-binding site: An integrative computational biologics approach [frontiersin.org]
- 3. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
